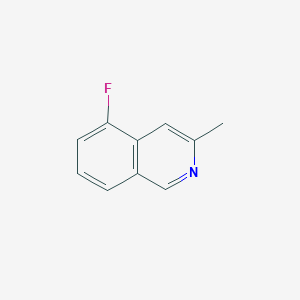

5-Fluoro-3-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core as a Privileged Scaffold in Medicinal and Organic Chemistry Research

The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a multitude of natural products and synthetic molecules. amazonaws.comnih.gov Its architectural framework serves as a versatile template for the development of novel therapeutic agents and complex molecular architectures. amazonaws.comevitachem.com The significance of the isoquinoline core is underscored by its presence in numerous clinically applied drugs and compounds in preclinical development, targeting a wide spectrum of diseases including cancer, respiratory illnesses, infections, and disorders of the nervous and cardiovascular systems.

The privileged nature of the isoquinoline scaffold stems from its ability to interact with a diverse range of biological targets. This has led to the discovery of isoquinoline derivatives with a broad array of pharmacological activities, including but not limited to:

Anticancer rsc.orgbldpharm.com

Antimicrobial fluorochem.co.uk

Antiviral nih.gov

Anti-inflammatory evitachem.com

Antidepressant evitachem.com

Enzyme inhibition amazonaws.com

The continuous exploration of the isoquinoline scaffold in drug discovery is evidenced by the steady stream of research focused on the synthesis and biological evaluation of its derivatives. amazonaws.comevitachem.com Organic chemists are continually developing novel and efficient synthetic methodologies to access structurally diverse isoquinolines, moving beyond traditional methods to explore transition-metal-catalyzed reactions and other modern synthetic strategies. amazonaws.comnih.gov

Strategic Incorporation of Fluorine in Heterocyclic Compounds for Research Objectives

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. vulcanchem.comacs.orgbldpharm.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical and biological characteristics. acs.org

Strategic fluorination can lead to several beneficial effects, including:

Enhanced Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. bldpharm.com

Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability.

Increased Binding Affinity: The polarized nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

Alteration of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic properties. vulcanchem.com

The strategic placement of fluorine is therefore a critical consideration in the design of new therapeutic agents, with a significant number of FDA-approved drugs containing at least one fluorine atom. acs.org

Research Contextualization of 5-Fluoro-3-methylisoquinoline within Fluorinated Isoquinoline Derivatives

While extensive research exists for the broader class of fluorinated isoquinolines, specific studies focusing solely on 5-Fluoro-3-methylisoquinoline are not widely documented in publicly available literature. However, its chemical significance can be inferred from research on its isomers and closely related derivatives. The substitution pattern of 5-Fluoro-3-methylisoquinoline, with a fluorine atom on the benzene ring and a methyl group on the pyridine ring, suggests a molecule designed to explore specific structure-activity relationships.

Research on related compounds, such as 4-fluoro-3-methylisoquinoline and various 6-fluoro and 7-fluoro-isoquinoline derivatives, demonstrates the active interest in understanding how the position of the fluorine atom impacts biological activity. nih.gov For instance, studies on other fluorinated isoquinolines have explored their potential as topoisomerase inhibitors and for their anti-inflammatory properties.

The synthesis of derivatives of 5-Fluoro-3-methylisoquinoline, such as Ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate, indicates its use as a building block in the generation of more complex molecules for biological screening. amazonaws.com The presence of the methyl group at the 3-position is also a common feature in bioactive isoquinolines.

The study of 5-Fluoro-3-methylisoquinoline and its derivatives likely aims to fine-tune the electronic and steric properties of the isoquinoline scaffold to achieve desired biological effects. The combination of the privileged isoquinoline core with the strategic placement of a fluorine atom and a methyl group makes it a compound of interest for further investigation in medicinal and organic chemistry.

Compound Data

Below are tables detailing the properties of 5-Fluoro-3-methylisoquinoline and related compounds mentioned in this article.

Table 1: Physicochemical Properties of 5-Fluoro-3-methylisoquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FN | |

| Molecular Weight | 161.18 g/mol | |

| SMILES | CC1=NC=C2C=CC=C(F)C2=C1 |

Table 2: Related Fluorinated Isoquinoline Derivatives

| Compound Name | Molecular Formula | Key Research Area | Reference |

| 4-Fluoro-3-methylisoquinoline | C₁₀H₈FN | Synthesis and functionalization | nih.gov |

| 6-Fluoro-3-methylisoquinoline | C₁₀H₈FN | Commercially available building block | acs.org |

| 7-Fluoro-isoquinoline derivatives | Varies | PDE4B inhibition, anti-inflammatory | |

| 8-Bromo-5-fluoro-3-methylisoquinoline | C₁₀H₇BrFN | Chemical synthesis and potential biological activity | |

| Ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate | C₁₇H₂₁FN₂O₂ | Synthesis via Co(III)-catalyzed C-H functionalization | amazonaws.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

5-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |

InChI Key |

UVARZMDRTXCYGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2F)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 3 Methylisoquinoline and Its Structural Analogues

Classical and Established Synthetic Approaches to Isoquinoline (B145761) Formation in Research

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational in heterocyclic chemistry. rsc.org These reactions, often requiring harsh conditions, have been adapted for the synthesis of fluorinated isoquinolines. organic-chemistry.org

Adaptations of the Bischler-Napieralski Reaction for Fluorinated Isoquinolines

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. organic-chemistry.orgwikipedia.orgnrochemistry.com Subsequent oxidation yields the aromatic isoquinoline core. wikipedia.orgnrochemistry.com The reaction typically requires electron-rich aromatic rings for successful cyclization. organic-chemistry.orgnrochemistry.com

The mechanism can proceed through two main pathways, depending on the reaction conditions. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a more reactive nitrilium ion intermediate. wikipedia.org Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgwikipedia.orgnrochemistry.com For less activated systems, harsher conditions like refluxing POCl₃ with P₂O₅ are often necessary. wikipedia.org

In the context of fluorinated isoquinolines, the Bischler-Napieralski reaction has been a key strategy. For instance, a multi-step synthesis leading to 1-perfluoroalkylisoquinolines utilized a Bischler-Napieralski type cyclization. rsc.org This approach was also employed in the preparation of valiglurax, constructing the isoquinoline core in a notable yield. rsc.org The reaction's effectiveness is often enhanced in microwave-assisted conditions, which can lead to the production of diverse isoquinoline libraries. organic-chemistry.org

| Reagent/Condition | Intermediate Type | Product | Reference |

| POCl₃, P₂O₅ | Nitrilium ion | 3,4-Dihydroisoquinoline | organic-chemistry.orgwikipedia.org |

| Tf₂O, 2-chloropyridine | O-triflyloxonium ion | 3,4-Dihydroisoquinoline | nih.gov |

Applications of the Pictet-Spengler and Pomeranz-Fritsch Reactions in 5-Fluoro-3-methylisoquinoline Synthesis

The Pictet-Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org While highly effective for electron-rich aromatic systems like indoles, its application to less nucleophilic rings often requires stronger acids and higher temperatures. wikipedia.org The reaction has been successfully used in both solution and solid-phase synthesis to create libraries of substituted tetrahydroisoquinolines. organic-chemistry.orgwikipedia.org

The Pomeranz-Fritsch reaction , first described in 1893, provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. mdpi.comorganicreactions.orgthermofisher.comwikipedia.org The reaction typically proceeds in two stages: the formation of the Schiff base, followed by the ring closure. organicreactions.org Modifications, such as the Schlittler-Müller variation using a benzylamine (B48309) and glyoxal (B1671930) hemiacetal, have expanded its scope. thermofisher.comacs.org The reaction has been shown to be effective for producing a variety of isoquinoline derivatives, although yields can be variable. organicreactions.orgacs.org

Both reactions are cornerstone methods for isoquinoline synthesis, but their application to substrates with electron-withdrawing groups, such as a fluoro-substituent, can be challenging and may result in lower yields or require modified, harsher conditions. rsc.orgclockss.org Despite these limitations, their fundamental importance in constructing the isoquinoline core remains. mdpi.com

| Reaction | Reactants | Product | Key Features | References |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed, forms iminium ion intermediate. | organic-chemistry.orgwikipedia.orgnumberanalytics.com |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Isoquinoline | Acid-catalyzed cyclization of a benzalaminoacetal. | mdpi.comorganicreactions.orgthermofisher.comwikipedia.org |

Modern Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, offering milder conditions and greater functional group tolerance compared to classical methods. Palladium, rhodium, and copper catalysts have been instrumental in developing novel routes to the 5-fluoro-3-methylisoquinoline framework.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for 5-Fluoro-3-methylisoquinoline Frameworks

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted isoquinolines. Various palladium-catalyzed reactions, including Heck reactions and cross-coupling strategies, have been developed. rsc.org One notable approach involves a domino Heck/intermolecular cross-coupling sequence to produce 4-alkylated isoquinoline derivatives. rsc.org

A recently developed method describes a palladium-catalyzed nucleomethylation of alkynes, which allows for the simultaneous construction of the heteroaromatic ring and the introduction of a methyl group. nih.govresearchgate.net This protocol has been successfully applied to the synthesis of 4-methylisoquinolines with moderate to excellent yields under mild conditions. nih.govresearchgate.net The synthesis of fluorinated isoquinolines has also been achieved through palladium-catalyzed processes, highlighting the versatility of this metal in constructing complex heterocyclic systems. nih.gov For instance, the synthesis of 4-((5-fluoro-3-methyl-2,3-dihydrobenzofuran-3-yl)methyl)-3-phenylisoquinoline was achieved via a palladium-catalyzed reaction. rsc.org

Rhodium(III)-Catalyzed C-H Functionalization and Cyclization Cascades

Rhodium(III)-catalyzed C-H activation and functionalization have become a prominent strategy for the efficient synthesis of isoquinoline derivatives. acs.orgnih.govcapes.gov.brrsc.org These methods often proceed under mild conditions with high regioselectivity and functional group tolerance. acs.org One approach involves the C-H/N-H bond functionalization of aryl amidines with α-substituted ketones to yield 1-aminoisoquinolines. acs.org Another strategy utilizes the C-H activation and annulation of hydroxyl-substituted benzaldimines with alkynes to form novel mesoionic isoquinolines. nih.gov

Furthermore, rhodium(III)-catalyzed dehydrative C-C and C-N coupling between oximines and alkynes provides a redox-neutral pathway to isoquinolines. capes.gov.br A cascade C-H activation/cyclization of benzimidates with allyl carbonates has also been reported to produce isoquinoline derivatives with the evolution of hydrogen gas. rsc.org These rhodium-catalyzed methods offer direct and atom-economical routes to complex isoquinoline structures, which are often difficult to access through other means. acs.org The construction of isoquinolone scaffolds on DNA has also been demonstrated using rhodium(III)-catalyzed C-H activation, showcasing the robustness of this chemistry. nih.gov

Copper-Mediated or Other Metal-Catalyzed Pathways

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of isoquinolines. Copper(I)-catalyzed domino reactions of o-halobenzoic acids and 1,3-diketones have been developed to produce 3-substituted isocoumarins, which are structurally related to isoquinolones. researchgate.net

More directly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and efficient route to isoquinolines and isoquinoline N-oxides. researchgate.net This method proceeds under mild conditions without the need for organic solvents or additives. researchgate.net Additionally, copper-catalyzed C-H arylation has been used for the meta-selective functionalization of isoquinolines. bohrium.com Trifluoromethylation of iodoisoquinolines using copper catalysts has also been reported, demonstrating the utility of copper in introducing fluorine-containing groups. rsc.org A solution-phase synthesis of an isoquinoline library utilized a copper-catalyzed cyclization of iminoalkynes as a key step, which accommodated several fluorinated building blocks. nih.gov

Organocatalytic and Metal-Free Synthetic Innovations

Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective methods. Organocatalysis and metal-free reactions have emerged as powerful tools for the synthesis of complex molecules, including fluorinated isoquinolines, by avoiding the use of often toxic and expensive metal catalysts. rsc.orgnih.govgla.ac.uk

Base-promoted reactions offer a metal-free pathway to fluorinated isoquinolines. One notable strategy involves a cascade radical difluoroalkylation/cyclization of acrylamides with reagents like ICF2COOEt. researchgate.net This method, conducted under transition metal-free and catalyst-free conditions, provides access to difluoroester-substituted nitrogen-containing heterocycles in moderate to excellent yields. researchgate.net The reaction tolerates a variety of functional groups, making it a versatile tool for the synthesis of CF2-containing oxindoles and isoquinoline-1,3-diones. researchgate.net

Another approach utilizes the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles to form N-fluoroalkylated ketenimines. rsc.orgrsc.org These intermediates then undergo a stereoselective formal 1,3-fluorine shift, which can be promoted by a mild base like potassium fluoride, followed by cyclization to yield 1-fluoroalkyl-3-fluoroisoquinolines. rsc.orgrsc.org The stereoselectivity of the 1,3-fluorine shift is thought to be sterically driven. rsc.org

A study on the synthesis of 3-fluorinated isoquinolines from benzylphosphonium salts with a trifluoroacetamide (B147638) group highlighted the critical role of the base. clockss.org While strong bases did not yield the desired product, an adequately strong but not excessively basic amine additive like DBU was essential for the cyclization to proceed. clockss.org

| Reaction Type | Key Reagents | Conditions | Product Type | Ref |

| Cascade Radical Difluoroalkylation/Cyclization | Acrylamides, ICF2COOEt | Base-promoted, metal-free | CF2-containing oxindoles and isoquinoline-1,3-diones | researchgate.net |

| Thermal Rearrangement and Cyclization | N-fluoroalkyl-1,2,3-triazoles | Microwave-assisted, KF-mediated | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.orgrsc.org |

| Cyclization of Benzylphosphonium Salts | Benzylphosphonium salts with trifluoroacetamide group | DBU | 3-Fluorinated isoquinolines | clockss.org |

Photochemical and radical-mediated reactions have gained prominence as mild and efficient methods for C-H functionalization and the construction of heterocyclic systems. researchgate.net Visible-light-induced reactions, in particular, offer a green alternative to traditional synthetic methods.

One photochemical approach involves the site-selective C-H fluorination of heteroarenes under photocatalyst- and metal-free conditions. chinesechemsoc.org This method utilizes the homolytic cleavage of the N-F bond in N-fluorosulfonimide (NFSI) under blue light irradiation to generate fluorine radicals, which then react with the heterocycle. chinesechemsoc.org For isoquinolines, this strategy leads to the selective fluorination at the C1 position. chinesechemsoc.org

Another visible-light-enabled protocol facilitates the synthesis of trifluoromethylated and difluoromethylated indolo[2,1-a]isoquinoline derivatives. nih.gov The reaction proceeds through the addition of di/tri-fluoromethyl radicals to an indole (B1671886) derivative, followed by cyclization and oxidative aromatization to furnish the final products. nih.gov

A distinct photochemical strategy involves a acs.orgacs.org N to C rearrangement of N-alkylisoquinolinium salts. rsc.org This phosphite-mediated reaction allows for a switch in regioselectivity, leading to meta-C–H alkylation of isoquinolines under photochemical conditions. rsc.org This method is particularly useful for introducing alkyl groups at the otherwise difficult-to-access meta position. rsc.org

Controlled radical cyclization cascades of o-alkynylated benzamides, initiated by a metal-free photoredox-catalyzed amidyl N-centered radical, provide access to isoquinoline-1,3,4(2H)-triones. organic-chemistry.org This process operates under mild conditions via a proton-coupled electron transfer (PCET) mechanism. organic-chemistry.org

| Method | Key Features | Substrate | Product | Ref |

| Site-Selective C-H Fluorination | Photocatalyst- and metal-free, visible light | Isoquinolines | C1-Fluorinated isoquinolines | chinesechemsoc.org |

| Di/Trifluoromethylation | Visible light-enabled, radical addition/cyclization | Indole derivatives | Di/Trifluoromethylated indolo[2,1-a]isoquinolines | nih.gov |

| Meta-C–H Alkylation | Photochemical acs.orgacs.org N to C rearrangement, phosphite-mediated | N-alkylisoquinolinium salts | Meta-alkylated isoquinolines | rsc.org |

| Radical Cyclization Cascade | Metal-free photoredox catalysis, PCET process | o-Alkynylated benzamides | Isoquinoline-1,3,4(2H)-triones | organic-chemistry.org |

Regioselective and Stereoselective Control in 5-Fluoro-3-methylisoquinoline Synthesis

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted isoquinolines. The position of the fluorine atom and other substituents significantly influences the molecule's biological activity.

Regioselectivity in the fluorination of the isoquinoline ring can often be controlled by the synthetic method employed. For instance, direct C-H fluorination of isoquinolines using NFSI under photochemical conditions selectively yields the C1-fluorinated product. chinesechemsoc.org In contrast, a one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles allows for the introduction of fluorine at both the 1 and 3 positions. rsc.orgrsc.org The synthesis of 8-fluoro-1-methylisoquinoline (B1382726) has been achieved from (E)-1-(2-fluorophenyl)ethanone O-acetyl oxime. whiterose.ac.uk

Stereoselectivity is particularly important when chiral centers are present. A decarboxylative/dehydrofluorinative formal [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes has been developed to produce highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines. researchgate.net While this specific example does not directly yield 5-fluoro-3-methylisoquinoline, the principles of controlling stereochemistry in cycloaddition reactions are broadly applicable.

The synthesis of 3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles proceeds through N-fluoroalkylated ketenimine intermediates, which undergo a stereoselective formal 1,3-fluorine shift to form difluoroazadienes before cyclizing. rsc.orgrsc.org The stereochemistry of the resulting isoquinoline can be influenced by the substituents present on the starting triazole. rsc.orgrsc.org

One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. beilstein-journals.orgnih.gov These approaches are particularly valuable for the construction of complex heterocyclic scaffolds like fluorinated isoquinolines.

A notable one-pot synthesis produces 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This microwave-assisted, potassium fluoride-mediated process involves a cascade of reactions including triazole ring opening, nitrogen elimination, rearrangement, a stereoselective 1,3-fluorine shift, and final cyclization. rsc.orgrsc.org This method has a broad substrate scope and allows for the preparation of structurally diverse isoquinolines. rsc.orgrsc.org

Multicomponent reactions are also powerful tools. A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through the sequential formation of a spirooxindole, cleavage of the C2-C3 bond to generate an isocyanate, and subsequent addition of a second tetrahydroisoquinoline molecule. acs.org

Another MCR involves the dearomative difluoroalkylation of isoquinolines with difluorinated silyl (B83357) enol ethers. acs.org This reaction proceeds without an additional transition-metal or organic catalyst and provides a controllable method for formal C-H difluoroalkylation and difluoromethylation of isoquinolines. acs.org

The synthesis of 3-methylisoquinoline (B74773) has been accomplished via a two-step, one-pot palladium-catalyzed tandem allylation and intramolecular amination of benzylamine with allyl acetate (B1210297). nih.gov Subsequent basic hydrolysis of the resulting bicyclic adduct yields the final product. nih.gov

| Strategy | Key Features | Reactants | Product | Ref |

| One-Pot Synthesis | Microwave-assisted, KF-mediated cascade | N-fluoroalkyl-1,2,3-triazoles | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.orgrsc.org |

| Three-Component Reaction | Sequential spirooxindole formation and rearrangement | Isatin, tetrahydroisoquinoline, terminal alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | acs.org |

| Multicomponent Dearomative Difluoroalkylation | Catalyst-free | Isoquinolines, difluorinated silyl enol ethers | gem-Difluorinated heterocycles | acs.org |

| One-Pot Tandem Allylation/Amination | Palladium-catalyzed | Benzylamine, allyl acetate | 3-Methylisoquinoline | nih.gov |

Utilization of Fluorinated Building Blocks and Precursors

The use of pre-fluorinated building blocks is a common and effective strategy for the synthesis of fluorinated target molecules. ossila.comtcichemicals.com This approach avoids the often harsh conditions required for direct fluorination and allows for the precise placement of fluorine atoms in the final structure.

A variety of fluorinated building blocks are commercially available or can be synthesized, including fluorinated benzoic acids, benzonitriles, and anilines. ossila.com These compounds can be incorporated into the isoquinoline synthesis at an early stage. For example, the synthesis of trifluoromethyl derivatives of isoquinoline has been achieved using phosphonium (B103445) salts bearing a trifluoroacetamide group, which acts as the trifluoromethyl source. clockss.org

Halofluorination of alkenes is a method to produce vicinal halofluorides, which are versatile fluorinated building blocks. beilstein-journals.org These can be further transformed through various reactions due to the different leaving group abilities of the halogens. beilstein-journals.org

The synthesis of fluorinated pyrrolo[2,1-a]isoquinolines has been accomplished through a decarboxylative/dehydrofluorinative [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes, which serve as the fluorinated component. researchgate.net

A tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process has been used to prepare trifluoromethyl-pyrrolo[2,1-a]isoquinolines, which are otherwise difficult to synthesize. researchgate.net

| Building Block/Precursor Type | Synthetic Method | Target Molecule | Ref |

| Phosphonium salts with trifluoroacetamide group | Cyclization in the presence of a base | Trifluoromethyl-substituted isoquinolines | clockss.org |

| Vicinal halofluorides (from halofluorination of alkenes) | Further functionalization | Various fluorinated compounds | beilstein-journals.org |

| Difluoroenoxysilanes | [3 + 2] Cycloaddition with isoquinolinium N-ylides | Fluorinated pyrrolo[2,1-a]isoquinolines | researchgate.net |

| Not specified | Tungsten-catalyzed [3 + 2] cycloaddition | Trifluoromethyl-pyrrolo[2,1-a]isoquinolines | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Fluoro-3-methylisoquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Fluoro-3-methylisoquinoline and its derivatives. Through the analysis of various NMR experiments, researchers can piece together the molecular puzzle with a high degree of confidence.

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In the context of isoquinoline (B145761) derivatives, the chemical shifts of the protons and carbons are influenced by the electronic environment, including the effects of the nitrogen atom and any substituents.

Table 1: Representative ¹H NMR Chemical Shifts for a 5-Fluoro-3-methylisoquinoline Derivative.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.41 | s |

| Aromatic H | 7.06-7.35 | m |

| NH | 5.16 | s |

| OCH₂CH₃ | 4.35 | q |

| OCH₂CH₃ | 1.32 | t |

Data is for Ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate in CDCl₃. amazonaws.com

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for confirming its position on the isoquinoline ring. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR studies. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear indication of its location. For aromatic fluorine compounds, the chemical shifts can vary significantly, often appearing in a range of -110 to -140 ppm. For example, the ¹⁹F NMR spectrum of 4-fluoro-3-methylisoquinoline shows a singlet at -139.0 ppm in CDCl₃. rsc.org This technique is crucial for distinguishing between different regioisomers that might be formed during a synthesis.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques reveal the connectivity between them. ucl.ac.ukyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the sequence of protons in a spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. ceitec.cz This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is crucial for determining stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated monoisotopic mass for the protonated molecular ion [M+H]⁺ of 4-fluoro-3-methylisoquinoline is 162.0719, with an experimental value found to be 162.0698. rsc.org Similarly, for ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate, the calculated m/z for [M+H]⁺ is 303.1765, and the found value is 303.1770, confirming its elemental formula of C₁₇H₂₁FN₂O₂. The high accuracy of HRMS provides strong evidence for the molecular formula of the target compound.

Table 2: HRMS Data for 5-Fluoro-3-methylisoquinoline Derivatives.

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 4-Fluoro-3-methylisoquinoline | C₁₀H₉FN | 162.0719 | 162.0698 rsc.org |

| Ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate | C₁₇H₂₁FN₂O₂ | 303.1765 | 303.1770 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule. itwreagents.commrclab.com

Infrared (IR) Spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mpg.de For isoquinoline derivatives, characteristic IR absorption bands can indicate the presence of C=N, C=C, and C-H bonds within the aromatic system. For instance, a derivative, ethyl 1-(tert-butylamino)-5-fluoro-3-methylisoquinoline-4-carboxylate, exhibits characteristic IR peaks at 3396, 2962, 1685, 1524, 1258, and 1094 cm⁻¹. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system. For aromatic compounds like 5-Fluoro-3-methylisoquinoline, the UV-Vis spectrum would be expected to show absorptions corresponding to the π-π* transitions of the isoquinoline ring system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 5-Fluoro-3-methylisoquinoline from reaction mixtures and for quantifying its purity. The choice of method depends on the required scale, resolution, and the physicochemical properties of the compound and its impurities. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isoquinoline derivatives. For compounds similar to 5-Fluoro-3-methylisoquinoline, reversed-phase HPLC is often employed. This method utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. A typical mobile phase might consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. In the context of process chemistry and quality control, HPLC is invaluable for determining the purity of synthesized batches of 5-Fluoro-3-methylisoquinoline. While specific methods for this exact compound are proprietary, analysis of related fluorinated heterocycles often involves gradient elution, where the proportion of the organic solvent is increased over time to elute more retained components.

A patent describing the synthesis of related isoquinoline derivatives mentions the potential for purification by reverse phase HPLC, highlighting its utility in this compound class. bldpharm.com For the analysis of analogous compounds like 5-fluorouracil, HPLC methods have been developed using C18 columns with mobile phases such as potassium phosphate (B84403) buffer and methanol, demonstrating the adaptability of the technique. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying 5-Fluoro-3-methylisoquinoline and its potential byproducts or metabolites. As the compound elutes from the chromatography column, it is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is determined. This provides molecular weight information, which is a key confirmation of the compound's identity. For instance, in the synthesis of an 8-bromo derivative of 5-fluoro-3-methylisoquinoline, LC-MS was used to confirm the product, showing the expected molecular ion peak (M+). bldpharm.com

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times and improved resolution. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures where high peak capacity is required. A UPLC-MS/MS method developed for the analysis of 5-Fluorouracil in dried blood spots used a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297), achieving a run time of only 3 minutes. nih.gov Such methodologies underscore the speed and efficiency UPLC can bring to the analysis of fluorinated nitrogen heterocycles.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For isoquinoline derivatives, a mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used as the eluent. bldpharm.comresearchgate.netmerckmillipore.com The positions of the separated compounds are visualized, often under UV light, and their retention factors (Rf) are calculated. While not as quantitative as HPLC, TLC is an invaluable tool in the synthetic chemistry lab for a quick check of reaction conversion and the presence of impurities. bldpharm.com

Interactive Table: Typical Chromatographic Methods for Isoquinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase Composition | Detection Method | Primary Application |

| HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid/TFA | UV-Vis, Diode Array Detector (DAD) | Purity determination, preparative isolation |

| LC-MS | C18, C8 | Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Acetate) | Mass Spectrometry (ESI, APCI) | Molecular weight confirmation, impurity identification |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water or Methanol/Water | UV-Vis, DAD, Mass Spectrometry | High-throughput analysis, improved resolution |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV (254 nm), Staining Reagents | Reaction monitoring, rapid purity check |

X-Ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. myscope.trainingmuni.cz This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, information that is often inferred from other spectroscopic data but not directly observed.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.govlibretexts.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For a novel compound like 5-Fluoro-3-methylisoquinoline, obtaining a crystal structure would provide invaluable information. It would confirm the planarity of the isoquinoline ring system, the precise locations of the fluorine atom at the 5-position and the methyl group at the 3-position, and how the molecules pack together in the crystal lattice. This packing information is crucial for understanding physical properties such as melting point and solubility.

While the specific crystal structure of 5-Fluoro-3-methylisoquinoline is not publicly available in the searched literature, the importance of this technique is highlighted by its application to related structures. For example, single-crystal X-ray structures have been solved for other 3-methylisoquinoline (B74773) congeners. unipa.it The data obtained from such an analysis would be the gold standard for structural verification, complementing the data obtained from spectroscopic and chromatographic methods.

Mechanistic Chemical Biology Investigations and Structure Activity Relationships of 5 Fluoro 3 Methylisoquinoline Derivatives

In Vitro Molecular Target Identification and Engagement Studies

Protein-Ligand Binding Studies and Enzyme Inhibition Kinetics

The introduction of fluorine into heterocyclic scaffolds like isoquinoline (B145761) can significantly influence their interaction with protein targets, affecting binding affinity and enzyme inhibition. researchgate.net Studies on related fluoroquinolone derivatives have shown that these compounds can bind to plasma proteins, forming drug-protein complexes. nih.gov The nature and position of substituents on the quinoline (B57606) or isoquinoline ring dictate the binding characteristics. For instance, in a series of trovafloxacin (B114552) derivatives, modifications at the C-1 and C-5 positions led to significant changes in plasma protein binding rates, with some analogues showing a reduction of over 20%. nih.gov

In the context of enzyme inhibition, isoquinoline derivatives have been investigated as inhibitors for various enzymes. For example, certain 7-fluoro and 6-chloro isoquinoline derivatives exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov Similarly, allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) have been developed based on a 6-aminoisoquinoline (B57696) scaffold. In these studies, the urea (B33335) linkage and the terminal amide moiety were found to be crucial for binding and inhibitory activity. nih.gov The kinetic analysis of such inhibitors often reveals their mechanism of action, such as competitive, non-competitive, or allosteric inhibition, which is fundamental to understanding their biological effects.

A patent application has described derivatives of 6-(difluoromethyl)-5-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline as potential inhibitors of the PRMT5 enzyme, highlighting the therapeutic interest in this specific scaffold. googleapis.com

Table 1: Examples of Enzyme Inhibition by Isoquinoline/Quinoline Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 7-Fluoro/6-Chloro Isoquinoline Derivatives | PDE4B | Demonstrated significant inhibitory activity. nih.gov |

| 6-Aminoisoquinoline Derivatives | PRMT3 | Act as potent and selective allosteric inhibitors. nih.gov |

Investigation of Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The planar aromatic structure of the isoquinoline ring allows it and its derivatives to interact with various biological macromolecules, including nucleic acids and proteins. While direct studies on 5-fluoro-3-methylisoquinoline are not extensively documented, research on the broader class of isoquinoline alkaloids provides valuable insights. These compounds are known to interact with DNA, potentially through intercalation between base pairs or binding within the grooves of the DNA helix. Such interactions can interfere with crucial cellular processes like DNA replication and transcription. researchgate.net

Protein interactions are central to the mechanism of action for most drugs. The binding of small molecules to proteins can be driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The fluorine atom in 5-fluoro-3-methylisoquinoline, being highly electronegative, can alter the electronic distribution of the isoquinoline ring system and participate in forming hydrogen bonds or other polar interactions, thereby influencing protein binding. nih.gov Studies on fluoroquinolones demonstrate that binding to plasma proteins like albumin is a key pharmacokinetic property. nih.gov Furthermore, specific isoquinoline derivatives have been designed to inhibit protein-protein interactions or the function of enzymes by binding to their active or allosteric sites. nih.gov

Evaluation of Modulatory Effects on Biochemical Pathways in Cellular Models (excluding human clinical data)

Fluorinated isoquinoline derivatives have been shown to modulate various biochemical pathways in cellular models, leading to diverse pharmacological effects. For instance, certain isoquinoline derivatives have demonstrated anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) in vitro, with some compounds achieving 50-60% inhibition. nih.gov This suggests an interference with inflammatory signaling pathways, such as the NF-κB pathway.

The isoquinoline scaffold is also present in roxadustat, a drug that mimics a hypoxic state by inhibiting hypoxia-inducible factor prolyl hydroxylase (HIF-PH). mdpi.com This inhibition stabilizes HIF transcription factors, which in turn activates the transcription of genes involved in erythropoiesis and iron metabolism. This demonstrates that the isoquinoline core can be a key pharmacophore for modulating complex cellular responses to stimuli like oxygen levels. mdpi.com

Furthermore, the general class of isoquinoline alkaloids has been associated with a wide range of biological activities, including the modulation of pathways related to cell cycle control and apoptosis, which are crucial in anticancer research. rsc.orgmdpi.com The specific effects are highly dependent on the substitution pattern of the isoquinoline core.

Structure-Activity Relationship (SAR) Studies on 5-Fluoro-3-methylisoquinoline Analogues

Impact of Substituent Variation (including Fluoro Group Placement) on Biological Activity Profiles

The biological activity of isoquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov

The position of the fluorine atom is critical. For example, in the development of inhibitors for HIV reverse transcriptase, a fluoro group on the terminal aromatic ring of a C6 biarylmethyl isoquinoline-1,3-dione did not enhance biochemical inhibition, which contrasts with other inhibitor classes where such a substitution is typically beneficial. acs.org In another study on PRMT3 inhibitors, replacing a hydrogen with a fluorine on the isoquinoline core (e.g., at the 3-position) was explored to understand its impact on potency and selectivity. nih.gov Similarly, studies on classical cannabinoids have shown that fluorine substitution can have a significant, sometimes detrimental, effect on receptor binding, underscoring the nuanced role of this substituent. nih.gov

The methyl group at the C-3 position also plays a key role. In a series of antimalarial N-acetamide indoles, a related scaffold, replacing a methyl group with larger hydrophobic groups like trifluoromethyl or isopropyl resulted in a loss of activity, indicating that the steric volume at that position is finely tuned for optimal biological effect. nih.gov

Table 2: Impact of Substituent Variation on Biological Activity

| Compound Series | Variation | Effect on Activity |

|---|---|---|

| C6 Biarylmethyl Isoquinoline-1,3-diones acs.org | Addition of Fluoro group to terminal ring | Did not enhance biochemical inhibition against HIV RT. |

| PRMT3 Inhibitors nih.gov | Replacement of pyrrolidine (B122466) with isoindoline | Complete loss of inhibitory effect. |

| Antimalarial N-Acetamide Indoles nih.gov | Replacement of 5-methyl with trifluoromethyl or isopropyl | Ablated antiplasmodial activity. |

Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com The fluorine atom itself is often considered a bioisostere of a hydrogen atom. u-tokyo.ac.jp Although slightly larger, its high electronegativity and ability to form strong bonds with carbon can profoundly alter molecular properties. nih.gov

In the context of isoquinoline derivatives, bioisosteric replacement has been used to explore structure-activity relationships. For instance, substituted isoquinolin-1-ones have been synthesized as possible bioisosteres of 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines to evaluate their antitumor activity. nih.gov This approach allows chemists to probe the importance of specific atoms or groups for biological activity. For example, replacing an amide carbonyl oxygen with a trifluoroethylamine group is a nonclassical bioisosteric replacement that can improve metabolic stability while altering hydrogen bonding capacity. drughunter.com Such strategies could be applied to the 5-fluoro-3-methylisoquinoline scaffold to develop novel analogues with improved therapeutic potential. The synthesis of such analogues often involves multi-step sequences, starting from appropriately substituted precursors to build the core isoquinoline ring system. researchgate.netsemanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools for predicting molecular interactions, electronic properties, and mechanisms of action, thereby accelerating the drug discovery process. For derivatives of 5-Fluoro-3-methylisoquinoline, these in silico techniques offer insights into their potential as therapeutic agents.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-Fluoro-3-methylisoquinoline, and a biological target, typically a protein or enzyme. rjptonline.orgmdpi.com These methods provide detailed information on binding affinity, orientation, and the stability of the ligand-target complex. mdpi.comnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For fluoroquinoline derivatives, docking studies have been instrumental in identifying key interactions within the active sites of enzymes like DNA gyrase and topoisomerase. semanticscholar.org These studies often reveal that the stability of the complex is driven by a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions. rjptonline.org For instance, in studies on fluorinated thiazolidinone derivatives, the amino acid Lysine at position 623 was frequently observed forming hydrogen bonds with the ligands, contributing significantly to their binding affinity. rjptonline.org It is plausible that 5-Fluoro-3-methylisoquinoline would engage in similar interactions, with the fluorine atom potentially forming halogen bonds and the isoquinoline core participating in π-stacking or hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comnih.gov These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site. researchgate.net MD simulations on quinoline derivatives have confirmed the stability of docked complexes, validating the initial docking results and providing deeper insights into the conformational changes of both the ligand and the protein upon binding. nih.govresearchgate.net

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Fluoro-thiazolidinone Derivative A | Tyrosine Kinase (1T46) | -9.2 | LYS623, ASP810 |

| Fluoro-thiazolidinone Derivative B | Tyrosine Kinase (1T46) | -8.9 | LYS623, CYS673 |

| Fluoroquinolone Derivative C | DNA Gyrase (2XCT) | -8.5 | ASP73, GLY77 |

| Quinoline Derivative D | SARS-CoV-2 Mpro (6LU7) | -7.8 | HIS41, GLU166 |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgnih.govresearchgate.net These methods provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and chemical potential. nih.govresearchgate.net

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For a molecule like 5-Fluoro-3-methylisoquinoline, DFT calculations could precisely predict these properties. The fluorine atom, being highly electronegative, would be expected to influence the electron distribution across the isoquinoline ring, impacting its reactivity and interaction with biological targets. Studies on other fluorinated heterocyclic compounds have shown that the presence of fluorine can significantly alter the electronic landscape of the molecule. nih.gov

Calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) can provide optimized molecular geometry, vibrational frequencies, and predict spectroscopic profiles (IR, Raman, NMR). nih.govnih.govresearchgate.net Such theoretical calculations are essential for confirming experimental findings and for understanding the fundamental properties that govern the molecule's behavior. science.gov

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 1.85 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.35 eV | Power to attract electrons |

Theoretical studies integrate data from molecular docking, MD simulations, and quantum chemistry to provide a holistic understanding of a compound's potential mechanism of biological action. By identifying the most probable binding targets and characterizing the nature of the interactions at an atomic level, these studies can formulate hypotheses about how a compound exerts its biological effect. researchgate.netnih.gov

For the broader class of isoquinoline alkaloids, theoretical studies have been crucial in elucidating their interactions with various functional proteins and nucleic acids. nih.gov For example, docking simulations of certain dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) revealed that their inhibitory activity is likely due to the formation of hydrogen bonds with key residues like Gly362 and coordination with zinc ions in the active site. nih.gov

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are significantly enhanced by computational analyses. nih.govmdpi.com By modeling how substitutions on the isoquinoline core—such as the fluoro group at position 5 and the methyl group at position 3—affect binding affinity and electronic properties, researchers can rationally design new derivatives with improved potency and selectivity. rsc.orgmdpi.com Theoretical studies can thus predict whether the introduction of the fluorine atom in 5-Fluoro-3-methylisoquinoline leads to favorable interactions that enhance binding to a specific target, thereby providing a mechanistic basis for its observed or predicted biological activity.

Biosynthetic Pathway Elucidation of Isoquinoline Alkaloids (General and Specific to Fluorinated Derivatives)

Isoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites, with over 2,500 known structures. nih.gov The majority of these compounds, particularly the well-studied benzylisoquinoline alkaloids (BIAs), originate from the amino acid L-tyrosine. frontiersin.org

The general biosynthetic pathway begins with the conversion of L-tyrosine into two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.org The first committed step is the stereospecific condensation of these two molecules, catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine. researchgate.net This central intermediate then undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the critical branch-point intermediate, (S)-reticuline. nih.gov From (S)-reticuline, the pathway diversifies dramatically, with enzymes like the berberine (B55584) bridge enzyme (BBE) catalyzing intramolecular C-C bond formations to create the core structures of various BIA subgroups, such as protoberberines and benzophenanthridines. frontiersin.orgoup.com

The biosynthesis of "simple" isoquinolines, which lack the benzyl (B1604629) group, is less universally defined but is also understood to derive from tyrosine. The formation of the basic isoquinoline skeleton is thought to occur through variations of the initial cyclization and subsequent modification steps.

Regarding fluorinated derivatives, naturally occurring fluorinated alkaloids are exceedingly rare. The biosynthesis of such compounds is not a known natural pathway in plants. However, the field of synthetic biology offers a promising avenue for producing novel fluorinated alkaloids. By engineering microorganisms like Escherichia coli or yeast with the necessary plant-derived biosynthetic genes, it is possible to create cellular factories for alkaloid production. nih.gov It has been demonstrated that engineered yeast can tolerate and incorporate fluorinated precursors, such as fluorotyrosine, into the BIA pathway, leading to the synthesis of fluorinated benzylisoquinolines. This approach could potentially be adapted to produce 5-Fluoro-3-methylisoquinoline by supplying a suitably fluorinated and methylated precursor to an engineered microbial system containing the requisite enzymes for isoquinoline scaffold formation.

Applications of 5 Fluoro 3 Methylisoquinoline in Chemical Biology and Advanced Materials Research

Development as Molecular Probes for Biological Systems

The development of small-molecule chemical probes is essential for dissecting complex biological processes and validating novel drug targets. The unique properties imparted by the fluorine atom, combined with the biologically significant isoquinoline (B145761) scaffold, make derivatives of compounds like 5-fluoro-3-methylisoquinoline valuable tools for creating such probes. These probes are designed to investigate biological phenomena, clarify molecular mechanisms, and push forward diagnostic and therapeutic approaches.

Fluorinated heterocycles are well-established in the design of molecular probes. For instance, the isoquinoline carboxamide derivative PK11195 and its fluorinated analogues have been developed as potent and selective ligands for the peripheral benzodiazepine (B76468) receptor (PBR), demonstrating the utility of this scaffold in creating probes for specific biological targets. nih.gov Chemical probes must be well-characterized small molecules that can be used to study the function of specific proteins in various experimental settings, from biochemical assays to in vivo models. synhet.com The design of these probes often involves creating molecules that interact with particular proteins or enzymes, which helps in studying their binding affinities and understanding their mechanisms of action.

Utility as Building Blocks for Complex Chemical Entities

The 5-fluoro-3-methylisoquinoline structure serves as a valuable building block in organic synthesis, providing a foundation for the construction of more complex and functionally diverse molecules. Fluorinated building blocks are highly prized in medicinal chemistry because the inclusion of fluorine can significantly alter a molecule's physical and chemical properties, including its stability, reactivity, acidity, and lipophilicity, often with minimal steric impact. researchgate.net It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. researchgate.net

The isoquinoline core itself is a key component in a vast number of natural products and synthetic compounds with therapeutic applications. thieme-connect.de The synthesis of complex molecular architectures often relies on the modular assembly of such foundational building blocks. nih.gov For example, fluorinated quinoline (B57606) analogs have been synthesized using substituted benzoic acids and other precursors to create compounds with significant antifungal activity. nih.gov This highlights how the core structure can be elaborated to produce a library of compounds for biological screening. The versatility of the isoquinoline scaffold allows for substitutions at various positions, enabling the synthesis of diverse derivatives. google.com

| Example of a Complex Entity Derived from an Isoquinoline Scaffold | Synthetic Precursors | Application/Significance |

| Antifungal Quinoline Analogs | 2-fluoroaniline, ethyl 2-methylacetoacetate, substituted benzoic acids | Development of new pesticides and antifungal agents. nih.gov |

| (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | (Not detailed) | Key chiral intermediate for the synthesis of Lorlatinib, an anti-cancer drug. chemicalbook.com |

| 2- and 3-Trifluoromethylmorpholines | 2-trifluoromethyloxirane | Useful building blocks for drug discovery with characterized physicochemical properties. enamine.net |

Role as Scaffolds for Investigating Novel Mechanistic Pathways

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of compounds with diverse biological activities. rsc.orgalchempharmtech.com This makes it an excellent starting point for designing molecules to probe and understand novel mechanistic pathways. The introduction of a fluorine atom, as in 5-fluoro-3-methylisoquinoline, provides a powerful tool for modulating the properties of these scaffolds to investigate structure-activity relationships (SAR).

For instance, the synthesis of various 7-fluoro and 6-chloro isoquinoline derivatives allowed researchers to investigate their inhibitory potential against the enzyme PDE4B. researchgate.net Such studies are crucial for understanding the molecular interactions that govern biological activity and for designing more potent and selective inhibitors. In another example, the synthesis of roxadustat, which features a 7-phenoxyisoquinoline scaffold, has been explored through various synthetic routes, shedding light on the chemical transformations and mechanisms involved in constructing these complex molecules. mdpi.com By systematically modifying the scaffold and observing the effects on biological activity, researchers can gain insights into the underlying mechanisms of action.

Exploration in Fluorosensor Development and Related Material Science Applications

Isoquinoline derivatives have garnered significant interest for their fluorescent properties, making them promising candidates for the development of fluorosensors and luminescent materials. nih.govnih.gov The electronic and optical properties of the isoquinoline core have been the subject of extensive study. nih.gov The incorporation of a fluorine atom can further modulate these photophysical properties, potentially leading to sensors with enhanced sensitivity and selectivity.

Research has shown that isoquinoline-3-amine derivatives can act as potential fluorophores. nih.gov Similarly, dihydrothieno[2,3-c]isoquinolines have been investigated as luminescent materials, with their photophysical characteristics being systematically studied. acs.org These studies often involve examining how different substituents on the isoquinoline ring affect the absorption and emission spectra. For example, electron-withdrawing groups can cause a red shift in the absorption spectrum and alter the absorbance intensity. acs.org While specific research on 5-fluoro-3-methylisoquinoline as a fluorosensor is not widely documented, the known fluorescent properties of the parent scaffold suggest its potential in this area. researchgate.netnih.gov

| Class of Isoquinoline Derivative | Investigated Property | Potential Application |

| Isoquinoline-3-amine derivatives | Fluorescence | Potential fluorophores for sensing applications. nih.gov |

| Dihydrothieno[2,3-c]isoquinolines | Luminescence | Fluorescent materials for optical devices. acs.org |

| Boroisoquinolines | Fluorescence with large Stokes shifts | Labeling of proteins for biological imaging. |

Precursor in Radiofluorination Chemistry for Positron Emission Tomography (PET) Imaging Research

The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, is a cornerstone of PET imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. nih.govmdpi.com The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal choice for labeling biomolecules to create PET radiotracers. nih.govmdpi.com The 5-fluoro-3-methylisoquinoline scaffold is a prime candidate for the development of such tracers, where the non-radioactive fluorine-19 is replaced with its radioactive counterpart, fluorine-18.

The synthesis of ¹⁸F-labeled isoquinoline derivatives has been successfully demonstrated for various applications. For example, ¹⁸F-labeled isoquinoline carboxamide derivatives have been developed as potential PET radioligands for imaging the peripheral benzodiazepine receptor. nih.govresearchgate.net Another study reported the synthesis of a radiofluorine-labeled isoquinoline salt as a potential agent for imaging tumors, leveraging the ability of the planar isoquinoline structure to intercalate into DNA. iaea.org The process of radiofluorination often involves nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. researchgate.netmdpi.com The development of efficient radiofluorination methods for aromatic systems, including isoquinolines, is an active area of research. nih.gov

| ¹⁸F-Labeled Isoquinoline Derivative | Target/Application | Radiochemical Yield (RCY) |

| 2-(5-[¹⁸F]fluoropentyl)isoquinolinium salt | Tumor Imaging | ~50-60% iaea.org |

| 1-(2-iodophenyl)-N-methyl-N-(3-[¹⁸F]fluoropropyl)-3-isoquinoline carboxamide | Peripheral Benzodiazepine Receptor (PBR) Imaging | 8% (decay-corrected) researchgate.net |

| N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067) | Tau Aggregate Imaging in Alzheimer's Disease | Not specified researchgate.net |

| [¹⁸F]Fluorosulfotetrazine | Pre-targeting applications in PET imaging | 29-35% (decay-corrected) mdpi.com |

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has a rich history, with established methods such as the Bischler-Napieralski and Pictet-Spengler reactions. However, these traditional routes often rely on harsh conditions, toxic reagents, and generate significant chemical waste, posing environmental and economic challenges. nih.govnih.gov Consequently, a major focus of future research will be the development of greener and more sustainable synthetic pathways to 5-Fluoro-3-methylisoquinoline and its analogs. nih.govnih.govresearchgate.net

Key areas of exploration in sustainable synthesis include:

Catalytic Systems: The use of recyclable and environmentally benign catalysts, including metal-based and organocatalytic systems, can significantly improve the efficiency and sustainability of isoquinoline synthesis. nih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a crucial aspect of sustainable chemistry. nih.gov

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry. nih.gov

Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. nih.gov

Recent advancements in the synthesis of fluorinated isoquinolines have demonstrated the feasibility of introducing fluorine-containing functionalities through various non-catalyzed and transition metal-catalyzed approaches. researchgate.net Future efforts will likely focus on adapting and refining these methods to be more sustainable and suitable for the large-scale production of 5-Fluoro-3-methylisoquinoline.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Isoquinoline alkaloids, a broad class of naturally occurring compounds, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netsemanticscholar.org The introduction of a fluorine atom into the isoquinoline scaffold, as seen in 5-Fluoro-3-methylisoquinoline, can significantly alter its physicochemical properties, potentially leading to enhanced biological activity and novel therapeutic applications. nih.govresearchgate.netrsc.orgbeilstein-journals.org

Future research in this area should focus on:

Identifying Novel Biological Targets: The unique electronic properties conferred by the fluorine atom may enable 5-Fluoro-3-methylisoquinoline to interact with previously undiscovered biological targets. nih.govresearchgate.netnih.gov Isoquinoline alkaloids are known to bind to functional proteins and nucleic acids, and understanding these interactions at a molecular level is crucial for drug discovery. nih.gov

Elucidating Mechanistic Pathways: Investigating the precise mechanisms by which 5-Fluoro-3-methylisoquinoline exerts its biological effects is essential for its development as a therapeutic agent. nih.gov This includes studying its influence on cellular signaling pathways and metabolic processes.

Multi-target Approach: Many complex diseases involve multiple biological targets. The diverse pharmacological potential of isoquinoline derivatives suggests that 5-Fluoro-3-methylisoquinoline could be explored as a multi-target agent. nih.gov

The exploration of the vast chemical space of isoquinoline derivatives holds significant promise for identifying new lead compounds for the treatment of various diseases. mdpi.comnuph.edu.uaresearchgate.net

Advanced Computational Design of 5-Fluoro-3-methylisoquinoline Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov In silico approaches can be employed to predict the physicochemical properties, biological activity, and potential toxicity of 5-Fluoro-3-methylisoquinoline and its analogues, thereby accelerating the drug development process. nih.gov

Future computational efforts should include:

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to elucidate the relationship between the chemical structure of 5-Fluoro-3-methylisoquinoline analogues and their biological activity, guiding the design of more potent and selective compounds.

Pharmacophore Modeling: Identifying the key structural features required for biological activity can aid in the design of novel scaffolds with similar therapeutic effects.

Molecular Docking: Simulating the binding of 5-Fluoro-3-methylisoquinoline analogues to their biological targets can provide insights into their mechanism of action and help to optimize their binding affinity. nih.gov

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process. nih.gov

By integrating computational design with experimental validation, researchers can significantly streamline the discovery and optimization of new therapeutic agents based on the 5-Fluoro-3-methylisoquinoline scaffold.

Integration with High-Throughput Screening for New Research Avenues

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govpharmtech.commdpi.comresearchgate.net The integration of 5-Fluoro-3-methylisoquinoline and its derivatives into HTS campaigns can accelerate the discovery of new biological activities and therapeutic applications. acs.orgacs.org

Future opportunities in this area include:

Development of Diverse Compound Libraries: The synthesis of a diverse library of 5-Fluoro-3-methylisoquinoline analogues with variations in their substitution patterns is crucial for successful HTS campaigns. ku.edu

Assay Development: The development of robust and sensitive assays is essential for accurately identifying "hits" from large compound libraries. nih.gov

Miniaturization and Automation: Advances in miniaturization and automation have significantly increased the throughput and efficiency of HTS, allowing for the screening of millions of compounds in a short period. pharmtech.com

Data Analysis: The vast amount of data generated from HTS requires sophisticated data analysis tools to identify meaningful trends and prioritize hits for further investigation. researchgate.net

By leveraging the power of HTS, researchers can efficiently explore the biological potential of the 5-Fluoro-3-methylisoquinoline scaffold and identify promising lead compounds for drug discovery. arvojournals.org

Applications in Emerging Fields of Chemical Science

The unique properties of fluorinated organic molecules are not only relevant to medicinal chemistry but also hold promise for applications in various emerging fields of chemical science. rsc.org The exploration of 5-Fluoro-3-methylisoquinoline in these areas could lead to the development of novel materials and technologies.

Potential emerging applications include:

Organic Electronics: Fluorinated organic materials are increasingly being investigated for their use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The introduction of fluorine can modulate the electronic properties of conjugated systems, leading to improved device performance. rsc.org

Chemical Biology: Fluorinated molecules can serve as valuable tools for studying biological processes. For example, the fluorine-18 (B77423) isotope can be incorporated into molecules for use in positron emission tomography (PET) imaging. acs.org

Catalysis: The unique electronic and steric properties of fluorinated ligands can influence the activity and selectivity of metal catalysts. Exploring the potential of 5-Fluoro-3-methylisoquinoline as a ligand in catalysis could lead to the development of new and efficient catalytic systems.

The continued investigation of 5-Fluoro-3-methylisoquinoline and its derivatives is poised to open up new avenues of research and contribute to advancements across a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.